Ethyl 6-(3-hydroxypropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Chemical biology tool synthesis PROTAC linker chemistry Prodrug design

Most pyrazolo[1,5-a]pyrimidine building blocks lack a free hydroxyl, forcing extra synthetic steps for PROTAC linker conjugation. CAS 1087792-41-3 provides a native 6-(3-hydroxypropyl) terminal alcohol handle, enabling direct esterification, etherification, or carbamate formation without deprotection. • Direct -OH functionalization eliminates additional interconversion steps. • Available in 250 mg-5 g quantities from multiple suppliers; no custom synthesis lead time. • 95% purity suitable for HPLC/LC-MS method development. No biological data published; independent SAR validation required.

Molecular Formula C13H17N3O3
Molecular Weight 263.29 g/mol
CAS No. 1087792-41-3
Cat. No. B1518771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(3-hydroxypropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
CAS1087792-41-3
Molecular FormulaC13H17N3O3
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=NC2=CC(=NN21)C)CCCO
InChIInChI=1S/C13H17N3O3/c1-3-19-13(18)12-10(5-4-6-17)8-14-11-7-9(2)15-16(11)12/h7-8,17H,3-6H2,1-2H3
InChIKeySVFKTIYWWWHJFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(3-hydroxypropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate: Chemical Identity and Procurement Baseline


Ethyl 6-(3-hydroxypropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate (CAS 1087792-41-3) is a heterocyclic small molecule with the molecular formula C₁₃H₁₇N₃O₃ and a molecular weight of 263.29 g/mol, classified as a research building block or chemical intermediate within the pyrazolo[1,5-a]pyrimidine scaffold family . The compound features three distinguishable functional domains: a 2-methyl substituent on the pyrazole ring, a 3-hydroxypropyl chain at the 6-position of the pyrimidine ring, and an ethyl ester at the 7-carboxylate position. Commercially, this compound is available from multiple suppliers at a standard purity of 95%, with catalog listings including CM475391 (Chemenu), 2001520 (Leyan), 7867DD (AKSci), and sc-353559 (Santa Cruz Biotechnology) . As of mid-2026, no primary research publications, patents with biological data, or authoritative database entries (PubChem, ChemSpider, PubMed) were identified for this specific CAS number, indicating it is a commercially available but scientifically uncharacterized intermediate rather than a validated probe or lead compound .

Synthetic building block with conjugation-ready primary alcohol handle
Multi-supplier availability (≥6 vendors) at 95% purity
No published biological activity; uncharacterized intermediate
Supports PROTAC linker, SAR, and analytical method development workflows

Procurement Risk of Interchanging Pyrazolo[1,5-a]pyrimidine Analogs


Within the pyrazolo[1,5-a]pyrimidine family, even subtle changes in substitution pattern can fundamentally alter kinase selectivity, physicochemical properties, and biological activity [1]. Literature data on structurally related compounds demonstrate that replacing a methyl group with a cyano or trifluoromethyl substituent at the 2-position, or modifying the ester at the 7-position, can shift target engagement profiles and cellular potency by orders of magnitude [2]. Specifically, the 3-hydroxypropyl chain at the 6-position of CAS 1087792-41-3 provides a terminal primary alcohol that is absent in most commercially available pyrazolo[1,5-a]pyrimidine analogs, creating a functional handle for subsequent bioconjugation or prodrug derivatization that is impossible with methyl, phenyl, or halogen-substituted congeners [1]. Consequently, substituting a 'similar-looking' pyrazolo[1,5-a]pyrimidine analog without experimental confirmation risks invalidating synthetic route continuity, altering downstream conjugation efficiency, or compromising structure-activity relationship (SAR) campaign integrity [3]. For procurement decisions, the absence of published biological data for CAS 1087792-41-3 itself means that each analog must be treated as a distinct chemical entity requiring independent characterization.

Scaffold mismatch

Even minor substitution changes may shift kinase selectivity and potency by orders of magnitude

Conjugation handle absent

Most analogs lack the 6-(3-hydroxypropyl) terminal alcohol, limiting bioconjugation and prodrug strategies

Uncharacterized entity

Absence of biological data means each analog must be independently validated, not assumed interchangeable

Quantitative Differentiation Evidence


Structural Uniqueness of the 6-(3-Hydroxypropyl) Substituent

CAS 1087792-41-3 is the only commercially listed pyrazolo[1,5-a]pyrimidine-7-carboxylate that combines a 2-methyl group, a 7-ethyl ester, and a 6-(3-hydroxypropyl) chain with a terminal primary alcohol. The nearest commercially available comparator bearing a 6-(3-hydroxypropyl) chain is ethyl 3-cyano-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate (CAS 1111447-30-3), which differs by a 3-cyano group replacing the 2-methyl group. This cyano substitution alters the electronic character, hydrogen-bonding capacity, and synthetic derivatization potential of the scaffold . No direct head-to-head biological comparison exists for these two compounds in published literature as of mid-2026, but the difference in 3-position substitution is known from class-level SAR studies to affect kinase binding profiles and physicochemical properties including logP and solubility [1].

Structural Uniqueness
Class-level inference
2-methyl (target) vs 3-cyano (comparator); terminal –OH handle present in both; MW 263.29 vs 274.28
Supports conjugation-ready synthetic utility; regiochemical difference may alter electronic and SAR profile
No head-to-head biological comparison; class-level SAR indicates 3-position changes shift kinase binding
Chemical biology tool synthesis PROTAC linker chemistry Prodrug design

Commercial Availability and Purity Benchmarking

CAS 1087792-41-3 is stocked by at least six independent commercial suppliers with standard purity specifications of 95% . This multi-supplier availability contrasts with many designer pyrazolo[1,5-a]pyrimidine analogs that require custom synthesis with lead times of 4–8 weeks and minimum order quantities exceeding 1 g. The compound is offered in pre-weighed quantities from 250 mg to 5 g, with storage at room temperature, facilitating rapid procurement for exploratory research [1]. No direct purity comparison data (e.g., HPLC chromatograms) is publicly available to compare batch-to-batch consistency across suppliers; however, the consistent 95% purity specification across independent vendors provides a procurement baseline .

Commercial Availability
Reported
≥6 vendors; standard 95% purity; pack sizes 250 mg–5 g
Multi-supplier coverage reduces procurement risk and eliminates custom synthesis lead times
Batch-to-batch consistency data not publicly available; supplier specifications only
Research chemical procurement Building block supply chain Medicinal chemistry sourcing

Absence of Published Biological Activity Data

A comprehensive literature and database search across PubMed, PubChem, ChemSpider, Google Patents, and Semantic Scholar as of May 2026 returned zero primary research articles, zero patent biological assay data, and zero authoritative database bioactivity records for CAS 1087792-41-3 [1]. This stands in marked contrast to structurally related pyrazolo[1,5-a]pyrimidine probes such as the Pim-1 inhibitor series (PDB 4mbl) where compounds with 2-methyl and 7-carboxylate motifs demonstrated potent kinase inhibition (IC₅₀ < 100 nM against Pim-1 and Flt-3) [2], and the AHR antagonist series where pyrazolo[1,5-a]pyrimidine-7-carboxylate derivatives achieved low nanomolar potency (IC₅₀ = 31 nM) after systematic optimization [3]. The complete absence of biological annotation for CAS 1087792-41-3 means that any biological activity must be considered unknown and unvalidated as of mid-2026. For procurement, this compound should be treated as a synthetic building block or intermediate, not as a biologically characterized probe or lead compound.

Biological Annotation
Data to verify
Zero published bioactivity data; no database records (PubChem, ChemSpider) as of mid-2026
Uncharacterized intermediate; any biological activity remains untested
Structurally related probes achieve nanomolar potency, but direct extrapolation is unsupported
Chemical probe validation Kinase inhibitor selectivity Drug discovery hit characterization

Predicted LogP and Solubility Differentiation

The 6-(3-hydroxypropyl) substituent on CAS 1087792-41-3 introduces a flexible hydroxyalkyl chain that is predicted to increase aqueous solubility and reduce logP compared to pyrazolo[1,5-a]pyrimidine-7-carboxylates bearing aromatic or halogen substituents at the 6-position. While no experimentally measured logP or solubility data for CAS 1087792-41-3 were identified in published literature, class-level studies on KDR kinase inhibitor optimization demonstrated that incorporating hydrophilic side chains at the 6-position of pyrazolo[1,5-a]pyrimidines improved both cellular activity and pharmacokinetic properties through enhanced solubility [1]. The terminal –OH group on the hydroxypropyl chain additionally provides hydrogen-bond donor capacity (HBD = 1) that is absent in 6-aryl or 6-alkyl analogs lacking hydroxyl functionality. No direct experimental head-to-head comparison of solubility, logP, or permeability between CAS 1087792-41-3 and specific named comparators is available.

Predicted LogP / Solubility
Class-level inference
HBD = 1 (terminal –OH) vs 0 (6-unsubstituted/aryl); predicted logP reduction ~0.5–1.5 log units
May improve aqueous solubility profile; supports reduced lipophilicity strategies
No experimental measurement; inference from class-level KDR inhibitor SAR
Physicochemical property prediction Drug-likeness assessment ADME optimization

Recommended Application Scenarios


Building Block for PROTAC or Bioconjugate Linker Chemistry

The terminal primary alcohol on the 6-(3-hydroxypropyl) chain provides a native functional handle for esterification, etherification, or carbamate formation without requiring additional deprotection or functional group interconversion steps. This makes CAS 1087792-41-3 directly applicable as a pyrazolo[1,5-a]pyrimidine-based ligand intermediate in proteolysis-targeting chimera (PROTAC) synthesis, where the hydroxypropyl group can serve as a linker attachment point [1]. In contrast, most commercially available pyrazolo[1,5-a]pyrimidine-7-carboxylate analogs lack a free hydroxyl and would require additional synthetic steps to install a conjugation-ready functional group. The multi-supplier availability in 250 mg to 5 g quantities supports initial PROTAC linker optimization studies without the lead time burden of custom synthesis [2].

Scaffold for Hit Expansion and SAR Exploration

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase inhibitor drug discovery, with validated activity against Pim-1, Flt-3, KDR, CDK7, DPP-4, and AHR among other targets [1]. CAS 1087792-41-3 provides a specific, commercially accessible starting point for SAR studies exploring the impact of 6-position hydroxyalkyl substitution on target engagement, selectivity, and pharmacokinetics. The 2-methyl substitution distinguishes it from the more common 3-substituted analogs (e.g., 3-cyano or 3-carbamoyl variants), offering a head-to-head comparison opportunity for evaluating how pyrazole ring substitution regiochemistry affects biological activity within a constant 6-(3-hydroxypropyl) context [2]. Researchers should note that no biological data exists for this specific compound; all SAR hypotheses require de novo experimental validation.

Reference Standard or Impurity Marker for Related APIs

As noted by supplier Bio-Fount, CAS 1087792-41-3 can serve as a pharmaceutical impurity reference standard or biomedical research reagent [1]. The compound's well-defined structure (confirmed by InChI Key SVFKTIYWWWHJFA-UHFFFAOYSA-N) and 95% purity specification make it suitable for use as a chromatographic reference in HPLC or LC-MS method development for related pyrazolo[1,5-a]pyrimidine-based active pharmaceutical ingredients (APIs). Its room-temperature storage compatibility simplifies handling in analytical laboratory settings [2].

Substrate for Synthetic Methodology Development

The presence of multiple functional groups (ethyl ester, pyrazolo[1,5-a]pyrimidine core, primary alcohol) in a single intermediate-weight molecule makes CAS 1087792-41-3 a useful substrate for developing and optimizing chemoselective transformations. The ethyl ester at the 7-position can undergo hydrolysis, aminolysis, or reduction; the 6-(3-hydroxypropyl) chain can be oxidized, esterified, or converted to a leaving group; and the 2-methyl group provides an inert reference point. This functional group diversity, combined with the scaffold's documented photophysical properties in related pyrazolo[1,5-a]pyrimidines [1], positions the compound as a versatile model substrate for reaction methodology studies.

Application
Selection Property
Validation Focus
PROTAC & bioconjugate linker chemistry
Conjugation-ready primary alcohol handle
Linker attachment efficiency
Hit expansion SAR studies
Distinct 2-methyl regioisomer for comparison
Biological assay development and target profiling
Analytical reference standard
Well-defined structure and 95% purity
Chromatographic specificity and purity verification
Synthetic methodology development
Multi-functional group diversity
Chemoselectivity and reaction optimization
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